1-Cyclopentylhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylhexan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring attached to a hexanone chain
Vorbereitungsmethoden
The synthesis of 1-Cyclopentylhexan-1-one typically involves the following steps:
Cyclization: The formation of the cyclopentane ring is achieved through cyclization reactions, often using cyclopentane as a starting material.
Alkylation: The hexanone chain is introduced via alkylation reactions, where an alkyl halide reacts with a suitable nucleophile.
Industrial Production: Industrial methods may involve catalytic processes to optimize yield and purity. Specific catalysts and reaction conditions are tailored to achieve efficient production.
Analyse Chemischer Reaktionen
1-Cyclopentylhexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, ranging from alcohols to carboxylic acids and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentylhexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and synthesis pathways.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research investigates its potential as a precursor for pharmaceutical compounds, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism of action of 1-Cyclopentylhexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Its effects are mediated through pathways related to its functional groups, such as ketone and cyclopentane moieties, which can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentylhexan-1-one can be compared with other cycloalkanes and ketones:
Cyclohexanone: Similar in structure but with a six-membered ring, cyclohexanone has different reactivity and applications.
Cyclopentanone: Featuring a five-membered ring, cyclopentanone shares some reactivity but differs in physical properties and uses.
Uniqueness: The unique combination of a cyclopentane ring and a hexanone chain in this compound provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
50395-66-9 |
---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-cyclopentylhexan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-4-9-11(12)10-7-5-6-8-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
ASAKGOOHLHKKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.